2-amino-8-bromo-6-nitro-1H-quinazolin-4-one
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Overview
Description
The compound identified as “2-amino-8-bromo-6-nitro-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-amino-8-bromo-6-nitro-1H-quinazolin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-bromo-6-nitro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
2-amino-8-bromo-6-nitro-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a probe or tool for studying biological processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-8-bromo-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-8-bromo-6-nitro-1H-quinazolin-4-one can be identified based on their chemical structure and properties. Some of these compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making this compound a valuable compound for scientific research.
Properties
IUPAC Name |
2-amino-8-bromo-6-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O3/c9-5-2-3(13(15)16)1-4-6(5)11-8(10)12-7(4)14/h1-2H,(H3,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYHERHEDJXYTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)N)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)N)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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